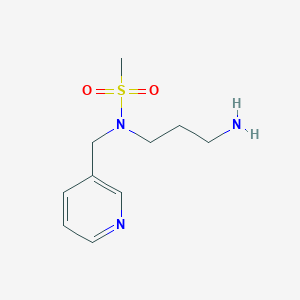

N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)methanesulfonamide

Description

N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)methanesulfonamide is a sulfonamide derivative featuring a 3-aminopropyl chain and a pyridinylmethyl group. The pyridine ring likely enhances electron-donating capacity, while the aminopropyl group may facilitate crosslinking in polymeric systems or interactions with biomolecules .

Properties

Molecular Formula |

C10H17N3O2S |

|---|---|

Molecular Weight |

243.33 g/mol |

IUPAC Name |

N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)methanesulfonamide |

InChI |

InChI=1S/C10H17N3O2S/c1-16(14,15)13(7-3-5-11)9-10-4-2-6-12-8-10/h2,4,6,8H,3,5,7,9,11H2,1H3 |

InChI Key |

KAVOLDBQYHUPOG-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)N(CCCN)CC1=CN=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonamidation of Diamine Precursors

The compound can be synthesized via a two-step process involving:

- Formation of the diamine intermediate :

- Reacting 3-chloropropylamine hydrochloride with pyridin-3-ylmethanamine in the presence of a base (e.g., NaOH) yields N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)amine.

- Conditions : 0–5°C, 1–5 hours, toluene/water solvent system.

- Sulfonylation with methanesulfonyl chloride :

- The diamine intermediate is treated with methanesulfonyl chloride in an aprotic solvent (e.g., THF, DCM) with a base (e.g., triethylamine) to form the sulfonamide bond.

- Key parameters :

Protection/Deprotection Strategy

To avoid over-sulfonylation, a Boc-protected intermediate route is employed:

- Boc protection of 3-aminopropylamine :

- 3-Aminopropylamine is reacted with di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-3-aminopropylamine.

- Coupling with pyridin-3-ylmethanamine :

- The Boc-protected amine is coupled with pyridin-3-ylmethanamine via reductive amination (NaBH₃CN, MeOH).

- Sulfonylation and deprotection :

- Sulfonylation with methanesulfonyl chloride, followed by Boc removal using HCl in dioxane.

- Advantage : Improved selectivity and purity (>95% by HPLC).

Optimized Reaction Conditions

| Parameter | Value/Range | Source |

|---|---|---|

| Solvent | THF, DCM, or DMF | |

| Temperature | −10°C to 25°C | |

| Reaction Time | 1–24 hours | |

| Base | Triethylamine, NaOH | |

| Catalyst | None required | – |

Purification and Characterization

- Crystallization : The final product is purified via pH-controlled crystallization (pH 4–6) in polar solvents (e.g., ethanol/water).

- Analytical Data :

Challenges and Solutions

- Selectivity : Competing reactions during sulfonylation are mitigated using Boc protection.

- Byproduct Formation : Excess methanesulfonyl chloride leads to disulfonylation; stoichiometric control is critical.

- Solubility : The free base has limited solubility in water but dissolves in DMSO or DMF (>50 mg/mL).

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce primary amines.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a probe for studying enzyme activity or protein interactions.

Medicine: It could be investigated for its potential as a therapeutic agent, particularly in the treatment of bacterial infections or as an enzyme inhibitor.

Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)methanesulfonamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interfering with bacterial cell wall synthesis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Key Observations :

- The pyridine group in the target compound may enhance Ag(I) selectivity over Cu(II) or Zn(II) due to stronger Lewis acid-base interactions compared to piperidine/pyrrolidinone analogs .

- However, steric hindrance from the pyridinylmethyl group could reduce sorption capacity relative to trans-1,4-diaminocyclohexane, which has a flexible cyclohexane backbone .

Polymer and Nanomaterial Integration

In polymer science, N-(3-aminopropyl) methacrylamide (APM) is used to synthesize enzyme nanocapsules with tunable stability. The target compound’s aminopropyl group could similarly facilitate crosslinking, while its sulfonamide and pyridine moieties might influence polymer density and enzyme activity retention (Table 2) :

| Property | APM-Based Nanocapsules | Target Compound (Hypothetical) |

|---|---|---|

| Enzyme Activity Retention | 75–100% (at optimal NAS ratio) | Predicted: 60–85% |

| Thermal Stability | Improved by 40–60% | Predicted: Higher due to sulfonamide rigidity |

| Organic Solvent Resistance | 50–70% retention in methanol | Predicted: 70–90% |

Biological Activity

N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)methanesulfonamide (CAS: 1019389-82-2) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article delves into the compound's biological activity, supported by data tables and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H17N3O2S

- Molecular Weight : 243.33 g/mol

- Purity : 97% .

Research indicates that this compound may exert its biological effects through multiple mechanisms:

- Kinesin Spindle Protein Inhibition : The compound has been identified as a potential inhibitor of kinesin spindle protein (KSP), which plays a critical role in mitosis. Inhibition of KSP can lead to cell cycle arrest and apoptosis in cancer cells, specifically inducing a monopolar spindle phenotype that is characteristic of KSP inhibition .

- Induction of Apoptosis : Studies have shown that similar compounds induce apoptosis in various cancer cell lines, such as A549 (lung cancer) and HCT116 (colon cancer). The mechanism involves the activation of apoptotic pathways, leading to cell death .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Studies

- KSP Inhibitors : A study focused on the structure-activity relationship of KSP inhibitors highlighted the efficacy of compounds similar to this compound in arresting cell division and inducing cell death in cancer models. These findings support the potential clinical application of KSP inhibitors in oncology .

- Apoptotic Mechanisms : Research involving new derivatives has demonstrated significant pro-apoptotic activity against various cancer cell lines, confirming that compounds with similar structures can effectively trigger apoptosis through mitochondrial pathways and caspase activation .

Q & A

Q. What are the standard synthetic routes for preparing N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)methanesulfonamide, and how is its purity confirmed?

The compound is typically synthesized via nucleophilic substitution between methanesulfonyl chloride and the corresponding amine (N-(3-aminopropyl)-3-(aminomethyl)pyridine). The reaction occurs in a polar aprotic solvent (e.g., tetrahydrofuran) under inert conditions, with triethylamine as a base to neutralize HCl byproducts . Purity is confirmed using FTIR (to verify sulfonamide S=O stretching at ~1150–1350 cm⁻¹) and NMR (to resolve amine protons at δ 1.5–2.5 ppm and pyridyl protons at δ 7.0–8.5 ppm) . Alternative sulfonyl chlorides (e.g., benzene sulfonyl chloride) yield derivatives with modified properties .

Q. How do the structural features of this compound influence its reactivity in chemical synthesis?

The molecule contains three key functional groups:

- Primary amine : Participates in Schiff base formation or coordination with metal ions.

- Pyridyl group : Enhances solubility in polar solvents and enables π-π stacking interactions.

- Sulfonamide : Stabilizes intermediates via hydrogen bonding. Comparative studies of analogs (e.g., N-(3-aminopropyl)imidazole) show that replacing the pyridyl group with imidazole alters metal-binding selectivity, while removing the sulfonamide reduces thermal stability .

Q. What methods are used to assess the thermal stability of this compound?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard. TGA reveals decomposition onset temperatures (~200–250°C), while DSC detects phase transitions (e.g., melting points). For precise structural analysis, single-crystal X-ray diffraction resolves bond lengths and angles, confirming the sulfonamide’s tetrahedral geometry .

Advanced Research Questions

Q. How can this compound be optimized for selective metal ion sorption in environmental or catalytic applications?

The amine and sulfonamide groups enable chelation of transition metals. In Ag(I) recovery studies, polymer resins functionalized with similar amines achieved sorption capacities of 105.4–130.7 mg Ag(I)/g resin , with selectivity over Cu(II) and Pb(II) due to softer Lewis acid-base interactions . Key parameters:

| Resin Type | Ag(I) Sorption Capacity (mg/g) | Selectivity (Ag/Cu/Pb/Zn) |

|---|---|---|

| Trans-1,4-diaminocyclohexane | 130.7 | 10:1:3:1 |

| N-(3-aminopropyl)-2-pipecoline | 105.4 | 8:1:2:1 |

| Kinetic data fit the pseudo-first-order model (R² > 0.98), suggesting physisorption dominates . |

Q. What strategies are employed to evaluate its biological activity and structure-activity relationships (SAR)?

- In vitro assays : Test antimicrobial activity via disk diffusion (e.g., against E. coli or S. aureus) .

- SAR optimization : Modify the pyridyl substituent (e.g., introduce electron-withdrawing groups) to enhance membrane permeability. Derivatives with methylsulfonyl groups showed improved cytotoxicity (IC₅₀ < 10 µM in cancer cell lines) due to increased electrophilicity .

Q. How can pharmacokinetic properties (e.g., bioavailability) be improved for therapeutic applications?

- Prodrug design : Convert the primary amine to a carbamate for enhanced oral absorption.

- CYP450 inhibition assays : Identify metabolic stability using liver microsomes.

- In vivo testing : In murine models, cyclopentylsulfone analogs achieved >80% oral bioavailability by reducing first-pass metabolism via steric shielding of the sulfonamide .

Q. How should researchers address contradictions in reported sorption capacities or biological efficacy?

Discrepancies often arise from variations in experimental conditions:

- pH : Ag(I) sorption peaks at pH 5–6 due to deprotonated amine ligands .

- Counterion effects : Chloride vs. nitrate solutions alter metal complex stability.

- Cell line variability : Use standardized cell cultures (e.g., HeLa or HepG2) for biological assays .

Q. What advanced techniques confirm its structural conformation in solution versus solid state?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.